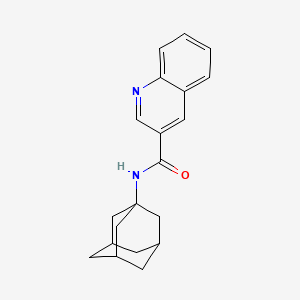
Pyz7-D-Trp8-SRIF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyz7-D-Trp8-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system by binding to five G-protein-coupled receptors. This compound is designed to enhance the stability and selectivity of somatostatin, making it a valuable tool in scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyz7-D-Trp8-SRIF involves the incorporation of specific amino acid residues into the somatostatin sequence. The key steps include:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Incorporation of D-tryptophan at position 8: This modification enhances the stability of the peptide.
Incorporation of pyrazinylalanine at position 7: This substitution aims to improve receptor binding affinity and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyz7-D-Trp8-SRIF undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include modified peptides with altered stability, binding affinity, and selectivity.
Applications De Recherche Scientifique
Pyz7-D-Trp8-SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating endocrine functions and receptor binding studies.
Medicine: Potential therapeutic applications in treating growth hormone secretion disorders and endocrine tumors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Pyz7-D-Trp8-SRIF exerts its effects by binding to somatostatin receptors (SSTR1-5). The binding inhibits adenylyl cyclase activity, reducing cyclic AMP levels and subsequently inhibiting hormone secretion. The compound also activates the mitogen-activated protein kinase (MAPK) cascade, leading to antiproliferative effects in tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octreotide: A somatostatin analog with high affinity for SSTR2 and SSTR5.
Lanreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A multi-receptor targeted somatostatin analog with broader receptor affinity.
Uniqueness
Pyz7-D-Trp8-SRIF is unique due to its specific modifications at positions 7 and 8, which enhance its stability and selectivity compared to other somatostatin analogs. These modifications result in improved receptor binding affinity and a longer half-life, making it a valuable tool for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C74H102N20O19S2 |
|---|---|
Poids moléculaire |
1639.9 g/mol |
Nom IUPAC |
19,34-bis(4-aminobutyl)-37-[[2-[(2-amino-1-hydroxypropylidene)amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid |
InChI |
InChI=1S/C74H102N20O19S2/c1-39(77)62(100)82-35-59(99)83-56-37-114-115-38-57(74(112)113)92-70(108)55(36-95)91-73(111)61(41(3)97)94-69(107)51(29-43-18-8-5-9-19-43)90-72(110)60(40(2)96)93-64(102)49(23-13-15-25-76)84-66(104)52(30-44-33-81-47-21-11-10-20-46(44)47)87-67(105)53(31-45-34-79-26-27-80-45)88-65(103)50(28-42-16-6-4-7-17-42)86-68(106)54(32-58(78)98)89-63(101)48(85-71(56)109)22-12-14-24-75/h4-11,16-21,26-27,33-34,39-41,48-57,60-61,81,95-97H,12-15,22-25,28-32,35-38,75-77H2,1-3H3,(H2,78,98)(H,82,100)(H,83,99)(H,84,104)(H,85,109)(H,86,106)(H,87,105)(H,88,103)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113) |
Clé InChI |
BUGNDGJWDYBQHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=NC=CN=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pyrrolo[3,4-e]indole-1,3(2H,6H)-dione](/img/structure/B10852818.png)
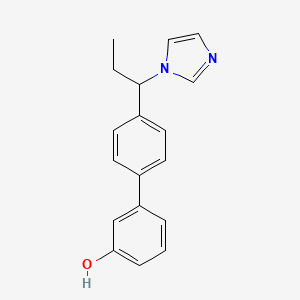
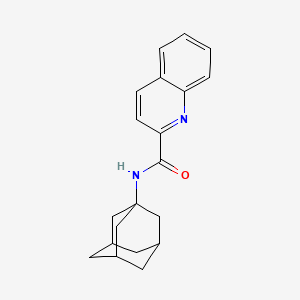
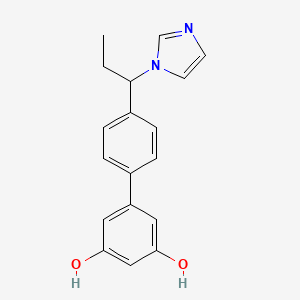
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852856.png)
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852863.png)
![2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine](/img/structure/B10852875.png)
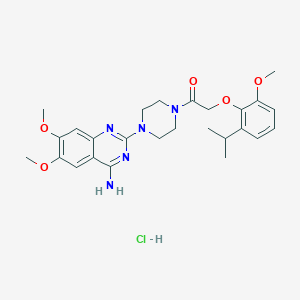

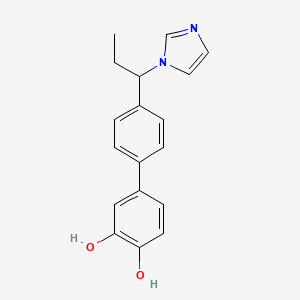
![2,2,2-Trifluoroacetic acid;3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate](/img/structure/B10852886.png)
![1-[2-[(2,5-Diamino-5-oxopentanoyl)amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10852888.png)
